molecular formula C13H19NO B12356208 4-[(2-Methylphenyl)methoxy]piperidine

4-[(2-Methylphenyl)methoxy]piperidine

Cat. No.: B12356208
M. Wt: 205.30 g/mol
InChI Key: NJFYIPAFKCBDPW-UHFFFAOYSA-N
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Description

4-[(2-Methylphenyl)methoxy]piperidine is a compound that belongs to the family of piperidine derivatives. This compound has shown a range of biological activities and is used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylphenyl)methoxy]piperidine typically involves the reaction of 2-methylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common reagents include potassium carbonate or sodium hydride as the base, and solvents such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylphenyl)methoxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases, with solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated piperidine derivative .

Scientific Research Applications

4-[(2-Methylphenyl)methoxy]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 4-[(2-Methylphenyl)methoxy]piperidine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving receptor binding and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxy-2-methylphenyl)piperidine
  • 4-[(2-Methylbenzyl)oxy]piperidine hydrochloride

Uniqueness

4-[(2-Methylphenyl)methoxy]piperidine is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-[(2-methylphenyl)methoxy]piperidine

InChI

InChI=1S/C13H19NO/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3

InChI Key

NJFYIPAFKCBDPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2CCNCC2

Origin of Product

United States

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